molecular formula C16H14N2O6 B334936 Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate

Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate

Cat. No.: B334936
M. Wt: 330.29 g/mol
InChI Key: HWXYIKDQCURJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group, a methoxy group, and a benzoyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate typically involves a multi-step process:

    Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce the nitro group at the meta position relative to the methoxy group.

    Esterification: The nitrated product is then esterified with methanol in the presence of an acid catalyst to form methyl 3-nitro-4-methoxybenzoate.

    Amidation: The ester is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Using large reactors to carry out the nitration step.

    Continuous Esterification: Employing continuous flow reactors for the esterification process to increase efficiency.

    Automated Amidation: Utilizing automated systems for the amidation step to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: Methyl 4-({3-amino-4-methoxybenzoyl}amino)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-({3-nitro-4-methoxybenzoyl}amino)benzoic acid and methanol.

Scientific Research Applications

Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and benzoyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitro-4-methoxybenzoate: Similar structure but lacks the benzoylamino group.

    Methyl 4-({3-amino-4-methoxybenzoyl}amino)benzoate: Reduced form of the compound with an amino group instead of a nitro group.

    Methyl 4-({3-nitro-4-hydroxybenzoyl}amino)benzoate: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

Methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is unique due to the presence of both a nitro group and a methoxy group on the benzoylamino moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14N2O6

Molecular Weight

330.29 g/mol

IUPAC Name

methyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C16H14N2O6/c1-23-14-8-5-11(9-13(14)18(21)22)15(19)17-12-6-3-10(4-7-12)16(20)24-2/h3-9H,1-2H3,(H,17,19)

InChI Key

HWXYIKDQCURJDE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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